Linolenic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9- | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOSIQBPPRVQHS-PDBXOOCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Record name | LINOLENIC ACID | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Related CAS |
29857-63-4, Array | |
| Record name | 9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)-, dimer | |
| Source | CAS Common Chemistry | |
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| Record name | Linolenic acid | |
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DSSTOX Substance ID |
DTXSID7025506 | |
| Record name | Linolenic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Linolenic acid is a clear colorless liquid. (NTP, 1992), Liquid, Other Solid, Colorless liquid; [Merck Index], Liquid | |
| Record name | LINOLENIC ACID | |
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| Record name | 9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)- | |
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| Record name | alpha-Linolenic acid | |
| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
446 °F at 17 mmHg (NTP, 1992) | |
| Record name | LINOLENIC ACID | |
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| Record name | alpha-Linolenic acid | |
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Flash Point |
greater than 235 °F (NTP, 1992) | |
| Record name | LINOLENIC ACID | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
| Record name | LINOLENIC ACID | |
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| Record name | alpha-Linolenic acid | |
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Density |
0.9164 at 68 °F (NTP, 1992) - Less dense than water; will float | |
| Record name | LINOLENIC ACID | |
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Vapor Pressure |
0.05 mmHg at 257 °F (NTP, 1992), 0.00000054 [mmHg] | |
| Record name | LINOLENIC ACID | |
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| Record name | Linolenic acid | |
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CAS No. |
463-40-1 | |
| Record name | LINOLENIC ACID | |
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| Record name | Linolenic acid | |
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| Record name | alpha-Linolenic acid | |
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| Record name | 9,12,15-Octadecatrienoic acid, (9Z,12Z,15Z)- | |
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| Record name | LINOLENIC ACID | |
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| Record name | alpha-Linolenic acid | |
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Melting Point |
11.7 °F (NTP, 1992), -16.5 °C | |
| Record name | LINOLENIC ACID | |
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| Record name | alpha-Linolenic acid | |
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Cellular and Molecular Mechanisms of Linolenic Acid Action
Modulation of Gene Expression
Linolenic acid can directly and indirectly alter the transcription of a multitude of genes by interacting with key nuclear receptors and transcription factors. This modulation is central to its ability to influence metabolic and inflammatory pathways.
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors, playing pivotal roles in lipid and glucose metabolism. pnas.orgnih.gov this compound, along with other polyunsaturated fatty acids, has been identified as a natural ligand for PPARs, particularly PPAR-γ. pnas.orgnih.gov Upon binding, this compound activates PPAR-γ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. pnas.org
This interaction initiates a cascade of events leading to the regulation of genes involved in adipocyte differentiation, lipid storage, and inflammation. pnas.orgnih.gov For instance, the activation of PPAR-γ by alpha-linolenic acid (ALA) has been shown to inhibit the proliferation of certain cancer cells by upregulating PPAR-γ activity and gene expression. nih.govresearchgate.net In renal cell carcinoma cells, ALA treatment markedly increased both PPAR-γ activity and its gene expression. nih.gov This demonstrates that fatty acids like this compound can serve as physiological sensors that modulate gene expression and cellular functions through direct interaction with nuclear receptors like PPAR-γ. pnas.org N-3 polyunsaturated fatty acids, including ALA, can prevent liver fibrosis by regulating PPARγ. nih.gov
| Cell/System Studied | Key Finding | Reference |
|---|---|---|
| Renal Cell Carcinoma (OS-RC-2 cells) | ALA treatment significantly increased PPAR-γ activity and gene expression, leading to inhibited cell proliferation. | nih.govresearchgate.net |
| General In Vitro Assays | Polyunsaturated fatty acids, including this compound, function as direct ligands for PPAR-γ at physiological concentrations. | pnas.org |
| Hepatic Stellate Cells | ALA, EPA, and DHA prevent liver fibrosis development through PPARγ regulation. | nih.gov |
| In Vivo (Mice) | Conjugated linoleic acid (CLA), a related fatty acid, ameliorates colitis through a PPAR-γ-dependent mechanism. | nih.gov |
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The modulation of the NF-κB pathway is a key mechanism through which this compound exerts its anti-inflammatory effects. nih.gov
Alpha-linolenic acid has been shown to suppress the activation of NF-κB in inflammatory models. nih.gov For example, in lipopolysaccharide (LPS)-stimulated macrophage cells, ALA inhibited the degradation of the inhibitory factor-kappaBα (IκBα). nih.gov In an unstimulated state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. cambridge.org By preventing IκBα degradation, this compound effectively blocks the nuclear translocation and transcriptional activity of NF-κB. nih.gov This inhibition leads to the downregulation of NF-κB target genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). nih.gov
Studies on the related linoleic acid have also shown that it can activate NF-κB under certain conditions, suggesting that the balance and context of fatty acid exposure are crucial. johnshopkins.edunih.gov However, the predominant effect associated with omega-3 fatty acids like ALA in inflammatory settings is the suppression of NF-κB activation. nih.gov
Signal Transduction Pathways
This compound influences cellular behavior by modulating various signal transduction pathways that are fundamental to processes like cell growth, proliferation, and inflammation.
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, are crucial signaling pathways that respond to extracellular stimuli and regulate a wide array of cellular activities. nih.gov Alpha-linolenic acid has been found to inhibit the LPS-induced phosphorylation of these MAPKs. nih.gov By attenuating the phosphorylation of ERK, JNK, and p38, this compound can downregulate the inflammatory response. nih.gov This inhibitory action on MAPK pathways is another mechanism, alongside NF-κB inhibition, that contributes to the reduced expression of inflammatory genes like iNOS and COX-2. nih.gov In animal models, the administration of ALA has been shown to produce potent antinociceptive effects, which are linked to its ability to block these inflammatory signaling pathways. nih.gov
| Pathway | Effect of this compound | Downstream Consequence | Reference |
|---|---|---|---|
| ERK | Inhibition of LPS-induced phosphorylation | Reduced inflammation | nih.gov |
| JNK | Inhibition of LPS-induced phosphorylation | Reduced inflammation | nih.govnih.gov |
| p38 | Inhibition of LPS-induced phosphorylation | Reduced inflammation | nih.gov |
The mechanistic target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism by integrating signals from nutrients (like amino acids and lipids) and growth factors. nih.govnih.gov mTOR functions within two distinct complexes, mTORC1 and mTORC2. nih.gov
Research indicates that unsaturated fatty acids can activate both mTORC1 and mTORC2. nih.gov This activation is believed to occur via the de novo synthesis of phosphatidic acid (PA), a key signaling lipid and a crucial intermediate in the synthesis of membrane phospholipids (B1166683). nih.gov When cells are supplied with exogenous unsaturated fatty acids, they can be used to synthesize PA, which then binds to the mTOR kinase domain, promoting the stability and activity of both mTOR complexes. nih.gov For example, oleic acid has been shown to cause a robust increase in the phosphorylation of mTORC1 and mTORC2 substrates. nih.gov While direct studies extensively detailing this compound's specific role are part of ongoing research, the established mechanism for unsaturated fatty acids suggests that this compound likely participates in mTOR activation through its incorporation into the de novo synthesis of PA, thereby linking lipid availability to the regulation of anabolic metabolism and cell growth. nih.govembopress.org
Fatty Acid-Binding Proteins (FABPs) are a family of small intracellular proteins that act as lipid chaperones, facilitating the transport of fatty acids and other lipophilic substances from the cell membrane to various intracellular compartments, including the nucleus and mitochondria. nih.govmdpi.com FABP5, also known as epidermal FABP, has a high affinity for long-chain fatty acids, including polyunsaturated ones. nih.gov
FABP5 plays a significant role in mediating the nuclear actions of fatty acids. It can transport fatty acids into the nucleus, where they can then interact with and activate nuclear receptors like PPARs. nih.gov This FABP5-mediated trafficking is a key mechanism that allows fatty acids such as this compound to act as signaling molecules that regulate gene expression. nih.gov By delivering this compound to PPAR-γ, FABP5 can influence the transcription of genes involved in lipid metabolism and inflammation. nih.gov Furthermore, FABP5 has been implicated in transporting essential fatty acids like docosahexaenoic acid (DHA), a metabolite of this compound, across the blood-brain barrier, highlighting its importance in maintaining brain lipid homeostasis and cognitive function. nih.gov
Role in Membrane Biogenesis and Function
As a polyunsaturated fatty acid, alpha-linolenic acid is incorporated into the phospholipid bilayers of cellular and organelle membranes. nih.govresearchgate.net This process is crucial for maintaining membrane structure and function. Dietary intake of ALA leads to its incorporation into various phospholipid classes, typically at the sn-2 position of the glycerol (B35011) backbone. nih.gov
Research using H4IIE hepatoma cells demonstrated that ALA is incorporated into multiple phospholipid species. nih.gov Significant increases were observed in ALA-containing phosphatidylcholines (PC), such as PC(18:3/18:3) and PC(18:3/18:1), and phosphatidylethanolamines (PE), including PE(18:3/18:3) and PE(18:3/16:0). nih.gov To a lesser extent, ALA was also found in phosphatidylserine (B164497) (PS), lysophospholipids, and phosphatidic acid (PA). researchgate.netnih.gov This indicates a selective but broad incorporation of ALA into the membranes of liver cells, suggesting a metabolic hierarchy. researchgate.net Similar dose-dependent incorporation has been observed in human respiratory epithelial cell lines, where ALA can constitute up to 20-30% of total fatty acids in cell membrane phospholipids. nih.gov This incorporation displaces other fatty acids, predominantly monounsaturated ones. nih.gov
Table 2: Examples of ALA-Containing Phospholipids in H4IIE Cells This table is interactive. Use the search bar to filter results.
| Phospholipid Class | Specific Molecular Species Identified |
|---|---|
| Phosphatidylcholine (PC) | PC(18:3/18:3), PC(18:3/18:4), lysoPC(18:3/0:0), PC(18:3/18:1) |
| Phosphatidylethanolamine (PE) | PE(18:3/18:3), PE(18:3/18:2), PE(18:3/16:0), PE(18:3/20:5), PE(18:3/22:6) |
| Phosphatidylserine (PS) | PS(18:3/20:5), lysoPS(18:3/0:0) |
| Phosphatidic Acid (PA) | PA(18:3/18:2), PA(18:3/22:6) |
| Lysophosphatidylglycerol | (18:3/0:0) |
Data sourced from a study on H4IIE hepatoma cells. nih.gov
The incorporation of unsaturated fatty acids like alpha-linolenic acid significantly influences the biophysical properties of cell membranes. frontiersin.orgnih.gov The presence of cis double bonds in the acyl chain of ALA creates kinks, which prevents tight packing of phospholipids. quora.com This disruption of orderly packing increases the space between phospholipid molecules, thereby enhancing membrane fluidity. frontiersin.orgnih.gov
Increased membrane fluidity can affect numerous cellular processes, including the lateral diffusion of membrane proteins and lipids, membrane permeability, and the activity of membrane-bound enzymes. frontiersin.orgresearchgate.net Studies on model cholesterol/phospholipid membranes have confirmed that the presence of unsaturated fatty acids like ALA increases membrane fluidity, whereas saturated fatty acids induce rigidity. nih.gov Furthermore, ALA has been shown to decrease the intramembrane dipole potential, a key biophysical parameter that can influence the function of transmembrane proteins. frontiersin.org
This compound and other polyunsaturated fatty acids (PUFAs) can modulate the function of ion channels and other membrane proteins. frontiersin.orgnih.gov This modulation can occur through two primary mechanisms: indirect effects by altering the physical properties of the membrane bilayer, and direct interaction with the protein itself. frontiersin.org
By increasing membrane fluidity and altering other biophysical parameters like membrane thickness and curvature stress, ALA can indirectly influence the conformational state and activity of ion channels and receptors embedded within the membrane. frontiersin.orgfrontiersin.org For instance, changes in the lipid environment can affect the gating properties of channels, which are sensitive to the mechanical state of the bilayer. nih.gov
Direct modulation involves ALA binding to specific sites on membrane proteins. frontiersin.org This can occur at the lipid-protein interface or within hydrophobic pockets of the protein. Such interactions can allosterically regulate protein function. For example, long-chain fatty acids are known to modulate various ion channels, including potassium (K+) and sodium (Na+) channels, which can have significant physiological consequences. plos.orgdovepress.com The activation of GPCRs like FFAR1 by fatty acids can lead to the modulation of calcium (Ca2+) channels and subsequent changes in intracellular calcium levels, a critical second messenger. plos.org
Oxylipin Formation and Bioactivity
Alpha-linolenic acid is a substrate for the synthesis of a diverse group of bioactive lipid mediators known as oxylipins. nih.govresearchgate.net These molecules are formed through enzymatic or non-enzymatic oxidation of PUFAs. nih.govmdpi.com Oxylipins derived from ALA are thought to mediate many of its physiological effects, particularly in the context of inflammation and its resolution. nih.govresearchgate.net
The formation of oxylipins from ALA occurs via three main enzymatic pathways: nih.govresearchgate.net
Cyclooxygenase (COX) Pathway: This pathway produces prostaglandins (B1171923) and thromboxanes.
Lipoxygenase (LOX) Pathway: This pathway generates hydroperoxy fatty acids, which are then converted to hydroxy fatty acids (e.g., 9-hydroxy-octadecatrienoic acid or 9-HOTrE, and 13-HOTrE) and other derivatives. researchgate.netnih.gov
Cytochrome P450 (CYP450) Pathway: This pathway leads to the formation of epoxy- and dihydroxy-fatty acids. researchgate.netresearchgate.net
Non-enzymatic oxidation by reactive oxygen species can also occur, leading to the formation of phytoprostanes. mdpi.com
These ALA-derived oxylipins are biologically active and can act as signaling molecules. nih.gov For example, 9-HOTrE and 13-HOTrE have demonstrated immunomodulatory effects in various cell and animal models. researchgate.net Some oxylipins can act as ligands for nuclear receptors like peroxisome proliferator-activated receptor gamma (PPAR-γ), which in turn regulates genes involved in lipid metabolism and inflammation. nih.govresearchgate.net The profile of oxylipins produced can vary significantly depending on the tissue and the specific enzymatic machinery present. nih.gov
Table 3: Major Enzymatic Pathways for ALA-Derived Oxylipin Formation This table is interactive. Click on the headers to sort.
| Enzymatic Pathway | Key Enzymes | Primary Oxylipin Products from ALA |
|---|---|---|
| Cyclooxygenase | COX-1, COX-2 | Prostaglandins, Thromboxanes |
| Lipoxygenase | 5-LOX, 12-LOX, 15-LOX | Hydroxy-octadecatrienoic acids (HOTrEs), e.g., 9-HOTrE, 13-HOTrE |
| Cytochrome P450 | CYP monooxygenases | Epoxy- and Dihydroxy-fatty acids |
Information compiled from multiple sources. nih.govresearchgate.netresearchgate.netnih.gov
Enzymatic Pathways (e.g., Lipoxygenase, Cyclooxygenase, Cytochrome P450)
The metabolic conversion of alpha-linolenic acid into oxylipins is primarily carried out by three major enzymatic systems: lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) monooxygenases. nih.govresearchgate.netresearchgate.net Once released from cell membrane phospholipids by phospholipase A2, free ALA becomes a substrate for these enzymes. researchgate.net
Lipoxygenase (LOX) Pathway: The LOX pathway, particularly 15-lipoxygenase (15-LOX), metabolizes ALA into hydroperoxy derivatives. researchgate.net This enzymatic action introduces an oxygen molecule to form 9S-hydroperoxyoctadecatrienoic acid (9S-HpOTrE) and 13S-hydroperoxyoctadecatrienoic acid (13S-HpOTrE). researchgate.net These initial products are unstable and are rapidly converted to more stable hydroxylated forms. researchgate.netresearchgate.net
Cyclooxygenase (COX) Pathway: Both COX-1 and COX-2 can metabolize ALA. nih.gov The COX-2 enzyme, in particular, converts ALA into 12-hydroxyoctadecatrienoic acid (12-HOTrE) as a major product. researchgate.net The COX pathway is a critical target for anti-inflammatory drugs and its interaction with ALA contributes to the fatty acid's immunomodulatory profile. researchgate.netnih.gov
Cytochrome P450 (CYP) Pathway: CYP enzymes, specifically isoforms from the CYP2C and CYP2J families, act as epoxygenases, converting ALA into various epoxyoctadecadienoic acids (EpODEs). researchgate.netnih.gov These include 9,10-EpODE, 12,13-EpODE, and 15,16-EpODE. researchgate.net Additionally, other CYP isoforms can hydroxylate ALA to form products like 18-hydroxyoctadecatrienoic acid (18-HOTrE). researchgate.netresearchgate.net
Formation of Hydroperoxy-, Epoxy-, Mono-, and Dihydroxylated Oxylipins
The initial products from the LOX, COX, and CYP pathways undergo further enzymatic processing to generate a rich profile of secondary metabolites. nih.govresearchgate.net These downstream conversions significantly expand the functional diversity of ALA-derived oxylipins.
From Hydroperoxides to Monohydroxylated Oxylipins: The unstable hydroperoxides (HpOTrEs) generated by the LOX pathway are readily reduced to their corresponding stable monohydroxylated forms, 9-hydroxyoctadecatrienoic acid (9-HOTrE) and 13-hydroxyoctadecatrienoic acid (13-HOTrE). nih.govresearchgate.net These monohydroxylated products can be further oxidized to keto-derivatives, such as 9-oxo-octadecatrienoic acid (9-oxo-OTrE). researchgate.net
From Epoxides to Dihydroxylated Oxylipins: The EpODEs produced by CYP epoxygenases are substrates for the soluble epoxide hydrolase (sEH) enzyme. researchgate.netresearchgate.net This enzyme catalyzes the hydrolysis of the epoxide ring, leading to the formation of the corresponding dihydroxyoctadecadienoic acids (DiHODEs), such as 9,10-DiHODE, 12,13-DiHODE, and 15,16-DiHODE. researchgate.net
Formation of Dihydroxylated Oxylipins from Monohydroxylated Precursors: Further hydroxylation of monohydroxylated oxylipins can also occur. For instance, 9-HOTrE can be hydroxylated to form 9,16-dihydroxyoctadecatrienoic acid (9,16-DiHOTrE). researchgate.net
The following table summarizes the key enzymatic pathways and the resulting oxylipins derived from alpha-linolenic acid.
| Primary Enzyme Pathway | Initial ALA Metabolite(s) | Subsequent Metabolite(s) |
| Lipoxygenase (LOX) | 9-HpOTrE, 13-HpOTrE | 9-HOTrE, 13-HOTrE, 9-oxo-OTrE, 9,16-DiHOTrE |
| Cyclooxygenase (COX) | Prostaglandin-like precursors | 12-HOTrE |
| Cytochrome P450 (CYP) | 9,10-EpODE, 12,13-EpODE, 15,16-EpODE | 9,10-DiHODE, 12,13-DiHODE, 15,16-DiHODE, 18-HOTrE |
Immunomodulating Effects of Oxylipins
The oxylipins derived from alpha-linolenic acid possess significant immunomodulating capabilities, which are often distinct from those of oxylipins derived from longer-chain omega-3 fatty acids like EPA and DHA. nih.govtcsedsystem.edu Studies have demonstrated that the anti-inflammatory effects of ALA are not solely dependent on its conversion to EPA and DHA, but are also mediated directly by its own family of C18 oxylipins. nih.govnih.gov
In human macrophage-like cell models, treatment with ALA has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNFα) following stimulation with lipopolysaccharide (LPS). tcsedsystem.edunih.govresearchgate.net This dampening of the inflammatory response is associated with a significant increase in the secretion of ALA-derived oxylipins. nih.govresearchgate.net
Specifically, the monohydroxylated metabolites 9-HOTrE and 13-HOTrE have demonstrated anti-inflammatory properties. nih.govresearchgate.net In murine monocyte and adipocyte cell lines, these oxylipins were found to decrease the secretion of pro-inflammatory cytokines IL-6 and IL-1β while simultaneously increasing the secretion of the anti-inflammatory cytokine IL-10. nih.gov These effects are believed to be mediated, at least in part, through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key nuclear receptor that regulates inflammation and lipid metabolism. nih.govresearchgate.net Both ALA and its oxylipin metabolites can act as ligands for PPAR-γ, influencing gene expression related to inflammatory processes. nih.govresearchgate.net
Enzymatic Inhibition and Modulation
Beyond serving as a substrate for oxylipin production, alpha-linolenic acid and its derivatives can actively modulate the function of key enzymes involved in fatty acid metabolism and inflammation. This inhibitory capacity represents another layer of its biological activity.
Inhibition of Delta-6-Desaturase
Delta-6-desaturase (D6D), an enzyme encoded by the FADS2 gene, is a rate-limiting step in the endogenous synthesis of long-chain polyunsaturated fatty acids. wikipedia.orgnih.govmdpi.com It catalyzes the introduction of a double bond in both linoleic acid (omega-6) and alpha-linolenic acid (omega-3), initiating their conversion into longer, more unsaturated fatty acids like arachidonic acid (AA) and eicosapentaenoic acid (EPA), respectively. nih.govwikipedia.orgnih.gov
The conversion process is subject to regulation, and high dietary intake of polyunsaturated fatty acids can suppress D6D activity. Specifically, an ALA intake greater than 1% of total energy has been found to significantly limit the synthesis of EPA and DHA, indicating a substrate-inhibitory effect on the desaturation pathway. wikipedia.org This suggests that while ALA is a precursor, an overabundance can paradoxically slow its own conversion to downstream products. Furthermore, studies using specific D6D inhibitors have shown that blocking this enzyme can reduce triacylglycerol accumulation in adipocytes, an effect that occurs independently of changes in the cellular content of omega-3 PUFAs derived from ALA. nih.gov This highlights a role for D6D in lipid handling that is distinct from its function in PUFA synthesis. wikipedia.orgnih.gov
Inhibition of Cyclooxygenase-2 (COX-2)
Alpha-linolenic acid has been identified as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain. nih.govresearchgate.net The anti-inflammatory potential of ALA is attributed, in part, to this direct inhibitory action on COX-2, which reduces the production of pro-inflammatory prostaglandins. nih.govresearchgate.net
In vitro studies have quantified this inhibitory effect. One study investigating various fatty acids found that ALA was a potent and selective inhibitor of COX-2-catalyzed prostaglandin (B15479496) biosynthesis. nih.govacs.org The research compared the concentration of different fatty acids required to inhibit 50% of enzyme activity (IC50). The results demonstrated that ALA exhibited selectivity for COX-2 over COX-1, an important characteristic for reducing inflammation with fewer side effects associated with COX-1 inhibition. nih.govacs.org Another study confirmed that ALA shows greater relative inhibition of COX-2 compared to other fatty acids like oleic acid. researchgate.net
This table presents findings on the COX-2 inhibitory activity of Alpha-Linolenic Acid (α-LNA) compared to other fatty acids from a key study.
| Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index (COX-2/COX-1 Ratio) |
| Alpha-Linolenic Acid (α-LNA) | 60 | >600 | 0.1 |
| Eicosapentaenoic Acid (EPA) | 48 | 100 | 0.5 |
| Docosahexaenoic Acid (DHA) | 50 | 130 | 0.4 |
| Linoleic Acid (LA) | 120 | 250 | 0.5 |
| Data sourced from Ringbom et al. (2001). A lower IC50 value indicates greater potency. A lower selectivity index indicates greater selectivity for COX-2. acs.org |
Physiological Roles and Health Implications of Linolenic Acid
Cardiovascular System
Linolenic acid has been widely studied for its effects on the cardiovascular system, with a notable focus on its role in blood pressure regulation. nih.govnih.gov
The impact of this compound on blood pressure has been a subject of extensive research, yielding a range of findings across different study designs and populations. Several studies suggest a beneficial, hypotensive (blood pressure-lowering) effect.
One cross-sectional study of 399 men found that a 1% absolute increase in this compound in adipose tissue was associated with a significant decrease of 5 mm Hg in systolic, diastolic, and mean arterial blood pressure. huji.ac.il Another large cross-sectional study, the NHLBI Family Heart Study, reported that higher dietary intake of this compound was associated with a lower prevalence of hypertension and lower resting systolic blood pressure. ahajournals.org Intervention studies have provided further evidence. A 12-week trial in subjects with high-normal blood pressure and mild hypertension found that a diet enriched with 2.6 g/day of ALA significantly lowered systolic blood pressure compared to a control diet. jst.go.jp
Table 2: Selected Research Findings on this compound and Blood Pressure
| This compound Type | Study Design | Participants | Key Findings | Reference(s) |
|---|---|---|---|---|
| This compound (unspecified) | Cross-sectional | 399 free-living men | A 1% increase in adipose this compound was associated with a 5 mm Hg decrease in systolic and diastolic BP. | huji.ac.il |
| This compound (α and γ) | Cross-sectional (NHLBI Family Heart Study) | 4,594 white participants | Higher dietary intake was associated with a lower prevalence of hypertension and lower systolic BP. | ahajournals.org |
| Alpha-Linolenic Acid (ALA) | Randomized, controlled trial (12 weeks) | Subjects with high-normal BP and mild hypertension | Diet with 2.6g/day ALA significantly lowered systolic BP vs. control. | jst.go.jp |
| Alpha-Linolenic Acid (ALA) | Randomized, placebo-controlled trial (12 weeks) | 59 overweight/obese adults with (pre-)hypertension | High intake of ALA (4.7g/day) did not significantly change blood pressure compared to control. | cambridge.orgnih.gov |
| Alpha-Linolenic Acid (ALA) | Randomized, controlled crossover study | Hypercholesterolemic subjects | Diets high in ALA (6.5% of energy) significantly reduced diastolic blood pressure. | researchgate.net |
Anti-atherosclerotic Effects
Alpha-linolenic acid (ALA) has been shown to possess anti-atherosclerotic properties, potentially reducing the risk of cardiovascular diseases. frontiersin.orgmdpi.comclevelandclinic.org Dietary intake of ALA is associated with a reduction in atherogenesis, the process of plaque formation in the arteries. frontiersin.org Studies suggest that ALA may contribute to these effects through various mechanisms, including its anti-inflammatory actions. healthline.com For instance, a diet rich in ALA has been demonstrated to lower levels of inflammatory markers such as interleukin-1β and tumor necrosis factor-α. healthline.com
Research indicates a link between higher ALA intake and a modestly reduced risk of coronary heart disease (CHD). frontiersin.orgmdpi.com A meta-analysis of 14 cohort studies revealed that a higher intake of ALA was associated with a 9% lower risk of combined CHD and a 15% lower risk of fatal CHD. mdpi.com Furthermore, an inverse association has been observed between dietary this compound and calcified atherosclerotic plaque in the coronary arteries. healthline.com While some studies have shown that ALA intake can reduce C-reactive protein, a marker of inflammation, its direct effect on markers of atherosclerosis has not been consistently demonstrated in all trials. mdpi.com The potential of ALA to favorably affect lipid profiles, such as lowering LDL-C and triglycerides, may also contribute to its anti-atherosclerotic effects. frontiersin.orgclevelandclinic.org
Thrombosis Prevention
Alpha-linolenic acid (ALA) has demonstrated potential in the prevention of arterial thrombosis, a key event in cardiovascular disease. nih.gov Research in animal models has shown that dietary ALA can inhibit arterial thrombus formation. nih.govnih.gov The mechanisms behind this antithrombotic effect are believed to involve the modulation of platelet aggregation and a reduction in the expression of tissue factor, a protein crucial for initiating the blood clotting cascade. nih.gov
In vitro and in vivo studies have provided evidence for ALA's ability to reduce platelet aggregation. nih.gov Furthermore, research has shown that ALA can prolong hemorrhage and coagulation time in mice subjected to collagen-adrenaline-induced thrombosis. nih.gov The anti-thrombotic action of ALA may be linked to its influence on the PI3K/Akt signaling pathway, as treatment with ALA has been shown to decrease the expression of Akt and PI3K proteins. nih.gov However, it is important to note that while ALA shows protective properties against arterial thrombosis, some studies suggest it may not be as effective in preventing venous thrombosis, indicating different biological processes are involved in these two types of thrombosis. nih.gov
Endothelial Function
Alpha-linolenic acid (ALA) has been shown to have beneficial effects on endothelial function, which is crucial for maintaining cardiovascular health. frontiersin.org The endothelium is the inner lining of blood vessels, and its dysfunction is an early event in the development of atherosclerosis. Studies have indicated that ALA can improve endothelial function, contributing to its cardioprotective effects. frontiersin.org
In experimental models, ALA supplementation has been found to prevent endothelial dysfunction. bmj.com For example, in diabetic rats, ALA intake alleviated endothelial dysfunction in aortic segments. bmj.com The mechanisms underlying this improvement include the enhancement of endothelial nitric oxide synthase (eNOS) activity, which produces nitric oxide, a key molecule for vasodilation. bmj.com Additionally, ALA has been observed to reduce oxidative and nitrative stress by inhibiting the expression of iNOS and NADPH oxidase, and the production of peroxynitrite. bmj.com In human umbilical vein endothelial cells exposed to high glucose, ALA has been shown to inhibit endothelial inflammation by decreasing the expression of adhesion molecules like P-selectin and ICAM-1. sciencedaily.com Some research also suggests that ALA may decrease the expression of connexin-43, a gap junction protein whose expression is increased during inflammation, thereby promoting endothelial health. doi.org However, not all human trials have found a significant effect of ALA on markers of vascular function. nih.gov
Neurological Function
Brain Health and Development
Alpha-linolenic acid (ALA) is an essential omega-3 fatty acid that plays a critical role in brain function and development. nih.govnih.gov As an essential fatty acid, the human body cannot synthesize ALA, making dietary intake crucial. nih.gov ALA serves as a precursor for the synthesis of longer-chain omega-3 fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are vital for brain health. nih.gov However, ALA itself also has direct positive effects on brain function and membrane plasticity. sciencedaily.com
ALA is important for the proper development of the central nervous system, particularly during childhood. nih.govsciencedaily.com Inadequate intake of ALA can lead to reduced concentrations of DHA in the brain, potentially impairing learning and sensory functions. nih.gov Throughout life, ALA contributes to brain protection and has been associated with improved cognitive functions. nih.gov Research suggests that higher ALA levels may be linked to better verbal fluency, and it has been studied as a potential biomarker for future dementia. nih.gov Studies have also indicated that ALA may have neuroprotective properties, potentially reducing the risk of stroke and its consequences. bmj.com One of the proposed mechanisms for its neuroprotective effect is the increase in brain-derived neurotrophic factor (BDNF), a protein involved in neuronal survival, learning, and memory. mdpi.combmj.com
Sensory Neuropathy and Visual Problems Associated with Deficiency
A deficiency in alpha-linolenic acid (ALA) has been linked to neurological abnormalities, including sensory neuropathy and visual disturbances. doi.org Case studies have documented instances where a lack of dietary ALA resulted in symptoms such as numbness, paresthesia (tingling or prickling sensation), weakness, pain in the legs, and blurred vision. doi.org These symptoms were observed to resolve upon the introduction of an ALA-containing lipid emulsion, even as a concurrent linoleic acid deficiency worsened, highlighting the specific role of ALA in preventing these neurological issues. doi.org
The retina has high levels of DHA, a long-chain omega-3 fatty acid derived from ALA, which is a major structural component. healthline.comnih.gov A deficiency in omega-3 fatty acids can lead to vision problems. healthline.com Getting enough omega-3s is also associated with a reduced risk of age-related macular degeneration (AMD), a leading cause of vision loss in older adults. clevelandclinic.orghealthline.comnih.gov While much of the research on eye health has focused on EPA and DHA, the role of ALA as their precursor is fundamentally important. nih.gov Furthermore, some studies suggest that topical application of ALA may help alleviate the signs of dry eye syndrome. sciencedaily.com
Oncology Research
Alpha-linolenic acid (ALA) has been the subject of extensive research regarding its potential role in cancer prevention and treatment. nih.govnih.gov Studies have explored its effects on various types of cancer, including breast, colon, prostate, and oral cancer. mdpi.comnih.gov The anticancer effects of ALA are thought to be mediated through several mechanisms, such as inhibiting cancer cell proliferation, inducing apoptosis (programmed cell death), and suppressing tumor metastasis and angiogenesis (the formation of new blood vessels that feed a tumor). nih.gov
In vitro studies have demonstrated that ALA can inhibit the proliferation, adhesion, and invasion of human and mouse colon cancer cell lines. nih.gov For colorectal cancer, a meta-analysis of prospective cohort studies found that higher blood levels of ALA were inversely and linearly associated with the risk of the disease. frontiersin.org Specifically, each 0.1% increase in blood ALA levels was associated with a 10% reduction in colorectal cancer risk. frontiersin.org In the context of oral squamous cell carcinoma, ALA has been shown to reduce cell growth and inhibit migration and invasion at low concentrations, while inducing apoptosis at higher concentrations. mdpi.com Research on osteosarcoma cells suggests that ALA can suppress proliferation and metastasis by inhibiting fatty acid synthase (FASN), an enzyme highly expressed in many cancers. nih.gov
However, the relationship between ALA intake and cancer risk is complex and not entirely consistent across all studies. A systematic review and meta-analysis of cohort studies reported that while higher dietary ALA intake was associated with a reduced risk of mortality from all causes and cardiovascular disease, it was linked to a slightly higher risk of cancer mortality. bmj.com Conversely, the same study found no significant association between tissue levels of ALA and cancer mortality. bmj.com
Interactive Data Table: Effect of Alpha-Linolenic Acid on Colorectal Cancer Risk
| Study Parameter | Finding | Associated Risk Reduction | Citation |
| Blood Levels of ALA | Inversely and linearly associated with CRC risk. | A 10% reduction in risk for each 0.1% increase in blood levels. | frontiersin.org |
| Dietary Intake of ALA | No significant dose-response association with incident CRC. | - | frontiersin.org |
| Adipose Tissue ALA Levels | Inverse association with incident CRC in one study. | - | frontiersin.org |
| Circulating ALA | Inversely associated with colon cancer but not rectum cancer in some studies. | - | frontiersin.org |
Interactive Data Table: Effects of Alpha-Linolenic Acid on Oral Squamous Cell Carcinoma (OSCC) Cells
| ALA Concentration | Observed Effect on OSCC Cells | Molecular Pathway | Citation |
| Low (100 or 200 μM) | Inhibition of colony formation, migration, and invasion. | Suppression of Twist and EMT-related proteins; decreased MMP-2/-9 expression and activity. | mdpi.com |
| High (200 or 400 μM) | Induction of apoptotic cell death. | Upregulation of JNK/FasL/caspase-8/caspase-3 and Bid/cytochrome c/caspase-9/caspase-3 pathways. | mdpi.com |
Inhibition of Cancer Cell Proliferation and Metastasis
This compound (LA), in its two primary forms, alpha-linolenic acid (ALA) and gamma-linolenic acid (GLA), has demonstrated significant potential in curbing the growth and spread of various cancer cells. nih.govnih.gov Research indicates that ALA can impede the uncontrolled proliferation of cancer cells through several mechanisms. One key pathway involves the regulation of the AMPK/S6 axis and the activation of PPAR-γ. Furthermore, ALA has been shown to restore the expression of crucial tumor suppressor proteins like p53 and Rb, and to regulate the cell cycle. nih.gov
Metastasis, the process by which cancer spreads to other parts of the body, is a major contributor to cancer-related mortality. Both ALA and GLA have been found to inhibit this process. nih.govnih.gov ALA can alter the structure of the cell membrane, which in turn affects cell signaling pathways involved in metastasis. nih.gov It also plays a role in inhibiting tumor angiogenesis and the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more mobile and invasive. nih.govnih.gov Studies on osteosarcoma cells have shown that ALA can suppress both proliferation and invasion by inhibiting fatty acid synthase (FASN), an enzyme often overexpressed in cancer. nih.gov Similarly, GLA has been observed to inhibit the growth and metastasis of various tumor cells, including those of the breast, prostate, and pancreas. nih.gov
Below is a table summarizing the effects of this compound on cancer cell lines:
| Cell Line | Cancer Type | This compound Type | Observed Effects |
| MDA-MB-231, MDA-MB-468, Hs578T | Triple-Negative Breast Cancer | Alpha-Linolenic Acid | Decreased Twist1 protein level and cell migration nih.gov |
| MCF-7, BT-474, MDA-MB-231, MDA-MB-468 | Breast Cancer (various receptor statuses) | Alpha-Linolenic Acid | Dose-dependently reduced growth nih.govtandfonline.com |
| Osteosarcoma Cells | Osteosarcoma | Alpha-Linolenic Acid | Inhibited proliferation and metastasis nih.gov |
| Human Breast Cancer Cells | Breast Cancer | Gamma-Linolenic Acid | Inhibited growth and metastasis mssm.edu |
| Murine Mammary Tumor Cells (410.4) | Mammary Tumor | Alpha-Linolenic Acid (from linseed oil) | Reduced tumor growth and metastasis medicinacomplementar.com.br |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a natural and essential process for removing old or damaged cells. Cancer cells, however, often evade this process, leading to their uncontrolled growth. Both alpha-linolenic acid (ALA) and gamma-linolenic acid (GLA) have been shown to induce apoptosis in various cancer cell types. nih.govresearchgate.net
ALA can trigger apoptosis through multiple pathways. nih.gov It can regulate the mitochondrial membrane potential, a key step in initiating the apoptotic cascade. nih.gov This is followed by the activation of caspases, a family of enzymes that execute the process of cell death. nih.gov Research has demonstrated that ALA upregulates pro-apoptotic factors while downregulating anti-apoptotic factors. nih.gov For instance, it can increase the expression of the pro-apoptotic gene Bax and decrease the expression of the anti-apoptotic gene Bcl-2. nih.gov Furthermore, ALA can induce apoptosis by increasing intracellular lipid peroxidation and by reducing the accumulation of nitric oxide (NO). nih.gov In human breast cancer cells, ALA has been found to induce apoptosis by inhibiting fatty acid synthase (FASN). researchgate.net Studies on oral squamous cell carcinoma have shown that ALA can trigger apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases 8, 9, and 3. mdpi.com
Similarly, conjugated linoleic acid (CLA), a derivative of linoleic acid, has been shown to induce apoptosis in rat mammary tumor cells by causing DNA laddering, a hallmark of apoptosis. aacrjournals.org
Role in Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with necessary oxygen and nutrients. youtube.com Both alpha-linolenic acid (ALA) and gamma-linolenic acid (GLA) have demonstrated anti-angiogenic properties. nih.govnih.gov
ALA has been shown to inhibit tumor angiogenesis by reducing the levels of nitric oxide (NO), a molecule that stimulates the production of vascular endothelial growth factor (VEGF), a key driver of angiogenesis. nih.gov By decreasing the mRNA expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production, ALA effectively reduces a key signal for new blood vessel formation. nih.gov
Research on GLA has also shown its ability to inhibit angiogenesis. In laboratory studies using a rat aortic ring assay and in vitro tube formation of human vascular endothelial cells, GLA significantly suppressed angiogenesis in a dose-dependent manner. nih.gov This inhibitory effect is believed to be, at least in part, due to its ability to reduce the motility of vascular endothelial cells, which is a crucial step in the formation of new blood vessels. nih.gov
Phytonutrients found in various plant-based foods can also block the stimulation of new blood vessel formation by cancer cells. nutritionfacts.org
Modulation of Estrogen Receptors in Breast Cancer
Estrogen receptors (ER) play a pivotal role in the development and progression of a significant portion of breast cancers. mdpi.com The modulation of these receptors is a key strategy in breast cancer therapy. Both alpha-linolenic acid (ALA) and gamma-linolenic acid (GLA) have been shown to influence estrogen receptor signaling.
GLA has been identified as a selective estrogen-response modulator. nih.gov It has been found to antagonize the transcriptional activity that is dependent on the estrogen receptor. nih.gov Furthermore, it transcriptionally represses the expression of the estrogen receptor itself. nih.gov This suggests that GLA can interfere with the signaling pathways that promote the growth of estrogen-sensitive breast cancer cells.
Studies investigating various long-chain fatty acids, including ALA, have shown that they can suppress the viability of breast cancer cells, including the luminal-type MCF7 cells which are ER-positive. mdpi.comnih.govresearchgate.net Research has also indicated that ALA can reduce the growth of breast cancer cells regardless of their estrogen receptor status, suggesting its effects are not solely dependent on ER modulation. nih.govtandfonline.comresearchgate.net
Specific Effects on Triple Negative Breast Cancer
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen receptors (ER), progesterone (B1679170) receptors (PR), and human epidermal growth factor receptor 2 (HER2). nih.govtandfonline.com This lack of receptors means that it does not respond to hormonal therapies or treatments that target HER2. Research has shown that alpha-linolenic acid (ALA) has promising effects against this challenging cancer type.
Studies have demonstrated that ALA can inhibit the migration of human triple-negative breast cancer cells. nih.gov One of the key mechanisms behind this is the attenuation of Twist1 expression. nih.gov Twist1 is a protein that plays a crucial role in initiating the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become mobile and invade other tissues. nih.gov By suppressing Twist1, ALA effectively hinders the metastatic potential of TNBC cells. nih.gov
Furthermore, research has shown that ALA can reduce the growth and induce apoptosis in TNBC cell lines such as MDA-MB-231 and MDA-MB-468. nih.govtandfonline.comresearchgate.net This effect was observed to be dose-dependent and occurred regardless of the estrogen environment. nih.govtandfonline.com The mechanism for this is believed to involve the incorporation of ALA into the phospholipids (B1166683) of the breast cancer cells, leading to decreased growth and increased programmed cell death. nih.govresearchgate.net Interestingly, while the omega-6 fatty acid linoleic acid has been shown to promote mTOR signaling in TNBC, diets enriched in omega-3 this compound led to a significant decrease in tumor growth. aacrjournals.org
Metabolic Syndrome and Related Conditions
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels.
Adipocyte and Hepatocyte Function
This compound, particularly alpha-linolenic acid (ALA), plays a significant role in the function of adipocytes (fat cells) and hepatocytes (liver cells). In adipocytes, ALA intake has been associated with the regulation of fat metabolism. Research indicates that ALA can inhibit the differentiation and proliferation of adipocytes, thereby reducing fat synthesis. mdpi.com Some studies have found that ALA can improve satiety and decrease the intake of high-calorie foods, which in turn affects energy intake and can prevent adipocyte hypertrophy (excessive growth). mdpi.com Furthermore, adipose tissue concentration of ALA is inversely associated with insulin (B600854) resistance, suggesting a beneficial role in metabolic health. nih.gov
In hepatocytes, ALA demonstrates protective effects. It has been shown to prevent hepatic steatosis (the accumulation of fat in the liver) and improve glucose tolerance in animal models fed a high-fat diet. researchgate.netnih.gov The mechanisms behind these benefits involve the reduction of inflammation and endoplasmic reticulum stress within the liver cells. nih.gov Dietary ALA supplementation has been observed to decrease serum levels of inflammatory markers like interleukin 6 (IL-6), interleukin 1 beta (IL-1β), and monocyte chemoattractant protein-1 (MCP-1). nih.gov Conversely, some research using hepatoma cell lines suggests that linoleic acid (an omega-6 fatty acid), rather than ALA, may stimulate the growth of hepatocytes when the liver fatty acid binding protein (L-FABP) is present. nih.gov
| Cell Type | Effect of Alpha-Linolenic Acid (ALA) | Key Research Findings |
| Adipocyte | Inhibits differentiation and proliferation; Reduces fat synthesis. mdpi.com | ALA intake can promote satiety and reduce high-calorie food consumption. mdpi.com Adipose tissue ALA is inversely associated with insulin resistance. nih.gov |
| Hepatocyte | Prevents hepatic steatosis; Improves glucose tolerance. researchgate.netnih.gov | ALA reduces serum inflammatory markers and endoplasmic reticulum stress in liver tissue. nih.gov |
Non-alcoholic Fatty Liver Disease (NAFLD)
Non-alcoholic fatty liver disease (NAFLD) is a condition marked by the accumulation of fat in the liver, which can progress to more severe liver damage. nih.gov Research strongly suggests that omega-3 fatty acids, including ALA, can be beneficial in the context of NAFLD. healthline.com Studies in animal models have shown that substituting linoleic acid (an omega-6 fatty acid) with ALA can prevent the development of diet-induced NAFLD and its progression to nonalcoholic steatohepatitis (NASH). nih.gov This protective effect is linked to ALA's ability to inhibit lipogenesis (fat production), improve insulin sensitivity, and reduce hepatic oxidative stress and inflammation. nih.gov
Supplementation with ALA-rich oils, such as linseed (flaxseed) oil, has been shown to result in lower levels of aspartate aminotransferase (a liver enzyme), reduced liver weight, and decreased hepatic steatosis. mdpi.com The mechanism involves the modulation of inflammatory pathways, including the negative regulation of IL-6, which is associated with the accumulation of hepatic fat. mdpi.com By lessening the formation of steatosis, ALA helps preserve liver structure and function. mdpi.com While high intake of certain fats like omega-6 fatty acids is linked to inducing fatty liver, omega-3s like ALA are considered beneficial. bmj.com
| Study Focus | Animal Model | Key Findings on ALA and NAFLD | Citation |
| Prevention of NASH | Male Sprague-Dawley Rats | ALA supplementation prevented hepatic steatosis, dyslipidemia, and insulin resistance induced by a high-fat, high-fructose diet. It also attenuated oxidative stress and inflammation. | nih.gov |
| Reduction of Hepatic Steatosis | Wistar Rats | Linseed oil (rich in ALA) improved liver tissue, lowered aspartate aminotransferase, and reduced the percentage of hepatic steatosis. | mdpi.com |
| General Liver Health | Mice | Dietary ALA supplementation was effective in preventing hepatic steatosis and was associated with reduced insulin resistance and inflammation. | nih.gov |
Other Physiological Considerations
Skin and Hair Health (referencing Linoleic Acid research for broader context)
For broader context, research on linoleic acid (LA) provides further insight into the role of essential fatty acids in skin and hair. LA is vital for maintaining the skin's barrier function and structural integrity. oregonstate.edu Deficiencies in essential fatty acids can lead to conditions like dermatitis and reduced hair growth. reequil.com Topical application of LA has been shown in various studies to aid in repairing the skin barrier, promoting wound healing, and even stimulating hair growth. nih.gov In one study, applying an LA-rich oil to the scalp was found to enhance the function of hair follicles and produce an anti-hair loss effect. neosephiri.com While direct research on ALA's effect on hair is less extensive, the established importance of essential fatty acids, as demonstrated by studies on LA, underscores the fundamental role these compounds play in maintaining healthy skin and hair. reequil.comneosephiri.com
| Fatty Acid | Role in Skin Health | Role in Hair Health |
| Alpha-Linolenic Acid (ALA) | Improves the skin barrier when applied topically. lorealparisusa.com | Essential for overall health, which supports hair. |
| Linoleic Acid (LA) (for context) | Maintains skin barrier integrity, aids hydration, and reduces inflammation. oregonstate.edu | Promotes hair growth and may reduce hair loss by enhancing follicle function. reequil.comneosephiri.com |
Regulation of Blood Sugar
The role of alpha-linolenic acid in the regulation of blood sugar and glucose homeostasis has been a subject of numerous studies, with findings varying between animal and human research. In animal models and in vitro studies, ALA has been shown to affect glucose homeostasis by potentially improving insulin sensitivity through its influence on gene regulation and fat metabolism. nih.gov For instance, in mice on a high-fat diet, ALA supplementation improved glucose tolerance and reduced insulin resistance. nih.gov Another study found that oral administration of ALA immediately before a glucose load could slow the elevation of postprandial blood glucose levels in rats, an effect potentially mediated by the GPR120 receptor pathway which promotes GLP-1 secretion and slows gastric emptying. frontiersin.org
However, human studies have yielded mixed results. nih.gov A meta-analysis of randomized controlled trials (RCTs) concluded that ALA supplementation did not significantly affect key glycemic parameters such as glycated hemoglobin (HbA1c), fasting blood glucose, or fasting blood insulin in individuals with type 2 diabetes. nih.gov Another meta-analysis looking at the impact of a low linoleic acid to alpha-linolenic acid (LA/ALA) ratio also found no significant effect on fasting blood sugar, insulin levels, or HOMA-IR (a measure of insulin resistance) in the general adult population. mdpi.com Despite these findings, some observational studies suggest an association between higher ALA intake and a lower risk of developing type 2 diabetes. unc.edu These discrepancies highlight the complexity of translating findings from animal models to human metabolic health and suggest that factors like the dietary ratio of different fatty acids may play a role. mdpi.com
Research Methodologies and Analytical Techniques in Linolenic Acid Studies
Chromatographic Techniques
Chromatography is a cornerstone of lipid analysis, enabling the separation of complex fatty acid mixtures. Various chromatographic methods are employed to isolate and quantify linolenic acid, often based on differences in polarity, volatility, and affinity for a stationary phase. ugent.be
Gas chromatography (GC) is a powerful and widely used technique for the quantitative analysis of fatty acids. ugent.benih.gov Due to the low volatility of free fatty acids, a derivatization step is typically required before analysis. ugent.benih.gov The most common procedure involves converting the fatty acids into their more volatile fatty acid methyl esters (FAMEs) through a process like methylation using reagents such as boron trifluoride (BF₃) in methanol. nih.govoak.go.kr
The separation of FAMEs is achieved on a capillary column. Columns with polar stationary phases, such as those containing cyanopropyl silicone (e.g., 10% SP-2340 or Agilent HP-88), are specifically designed for the effective separation of FAME isomers, including differentiating between α- and γ-linolenic acids. nih.govoak.go.kr The GC system uses a carrier gas (e.g., helium or hydrogen) to move the volatilized sample through the column, where separation occurs based on boiling point and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantification. mdpi.com
When coupled with Mass Spectrometry (GC-MS), the technique provides not only quantification but also structural confirmation. ugent.beoak.go.kr As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound. oak.go.kr For enhanced accuracy in quantification, especially in complex biological samples, isotope-labeled internal standards, such as ¹³C₁₈-α-linolenic acid, are often added to the sample before processing. nih.govoak.go.kr This isotope dilution mass spectrometry (IDMS) approach corrects for any sample loss during extraction and derivatization. oak.go.kr
Table 1: Typical Parameters for GC and GC-MS Analysis of this compound
| Parameter | Description | Example | Reference |
|---|---|---|---|
| Derivatization | Conversion of fatty acids to more volatile esters. | Methylation to Fatty Acid Methyl Esters (FAMEs). | nih.govoak.go.kr |
| Column | The stationary phase where separation occurs. | Agilent HP-88 or similar polar capillary column. | oak.go.kr |
| Detector | Device for detecting eluted compounds. | Flame Ionization Detector (FID) or Mass Spectrometer (MS). | oak.go.krmdpi.com |
| Internal Standard | A known amount of a similar compound added for quantification. | ¹³C₁₈-α-linolenic acid or Heptadecanoic acid. | nih.govoak.go.kr |
High-Performance Liquid Chromatography (HPLC) is another essential tool for fatty acid analysis, offering advantages in separating isomers and analyzing compounds without the need for high-temperature volatilization. hplc.eu Reversed-phase HPLC is the most common mode used for fatty acid separation. oup.com In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of solvents like acetonitrile, methanol, and water. hplc.euoup.comredalyc.org
For the analysis of this compound, detection is often performed using an ultraviolet (UV) detector. oup.comredalyc.org Since fatty acids like this compound lack a strong chromophore, they have weak UV absorbance at low wavelengths (around 205 nm). redalyc.org To enhance detection sensitivity, derivatization with a UV-absorbing agent, such as p-bromophenacyl bromide or α-bromoacetophenone, is a common strategy. hplc.euoup.comgoogle.com This process attaches a molecule with strong UV absorbance to the fatty acid, allowing for more sensitive detection at higher wavelengths (e.g., 242 nm or 254 nm). oup.comresearchgate.net
HPLC is particularly adept at separating geometric (cis/trans) and positional isomers of unsaturated fatty acids, which can be challenging for GC. hplc.eu For instance, HPLC can resolve α-linolenic acid from its isomer, γ-linolenic acid, using specific column and mobile phase combinations. hplc.eu A study successfully quantified α-linolenic acid using an HPLC method with a mobile phase of acetonitrile, methanol, and 1% acetic acid, with detection at 205 nm. redalyc.org
Table 2: Common Conditions for HPLC Analysis of this compound
| Parameter | Description | Example | Reference |
|---|---|---|---|
| Mode | The principle of separation. | Reversed-Phase (RP-HPLC). | oup.com |
| Stationary Phase | The column packing material. | C18 (Octadecyl-silica). | hplc.euoup.com |
| Mobile Phase | The solvent that carries the sample through the column. | Acetonitrile/Methanol/Water mixtures. | redalyc.orggoogle.com |
| Detector | Device for detecting separated compounds. | UV Detector (e.g., at 205 nm or 242 nm post-derivatization). | oup.comredalyc.org |
| Derivatization Agent | Compound used to enhance UV detection. | p-Bromophenacyl bromide or α-bromoacetophenone. | hplc.euoup.com |
Open column chromatography serves as a valuable technique for the preparative separation and purification of this compound from complex lipid mixtures, such as those derived from seed oils. scientific.netresearchgate.net Two specialized methods are particularly effective: urea (B33335) fractionation and silver-ion chromatography.
Urea Column Chromatography , also known as urea fractionation, is used to concentrate polyunsaturated fatty acids (PUFAs) from a mixture. researchgate.netresearchgate.net The principle relies on the ability of urea to form crystalline inclusion complexes with straight-chain, saturated, and monounsaturated fatty acids, while the more kinked structures of PUFAs, like this compound, are excluded and remain in the liquid filtrate. This process effectively removes the less unsaturated fatty acids, thereby enriching the concentration of this compound in the remaining fraction. researchgate.net
Silver-Ion-Loaded Column Chromatography (Ag⁺-HPLC) is a powerful technique for separating fatty acids based on their degree of unsaturation. scientific.netaocs.orgnih.gov The stationary phase, typically silica (B1680970) gel, is impregnated with silver nitrate (B79036) (AgNO₃). scientific.netgoogle.com The separation mechanism is based on the reversible formation of polar charge-transfer complexes between the silver ions (Ag⁺) and the π-electrons of the double bonds in the unsaturated fatty acid chains. researchgate.netaocs.org The strength of this interaction increases with the number of double bonds. aocs.orgnih.gov Consequently, saturated fatty acids (no double bonds) elute first, followed by monounsaturated, diunsaturated, and finally triunsaturated fatty acids like this compound, which are retained most strongly. researchgate.net This method is highly effective for isolating highly pure α-linolenic acid, achieving purities of over 94%. scientific.netgoogle.com It can also separate geometric isomers, as trans isomers interact less efficiently with the silver ions than cis isomers and therefore elute earlier. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced and more sophisticated form of thin-layer chromatography (TLC). nih.govyoutube.com It utilizes high-quality plates with finer particle sizes for the stationary phase, which results in better resolution and more accurate quantitative analysis. nih.gov For this compound analysis, the stationary phase is typically silica gel G60F254 on aluminum plates. nih.gov
A sample containing this compound is applied to the plate as a narrow band, and the plate is developed in a sealed chamber containing a suitable mobile phase. A common mobile phase for separating fatty acids is a mixture of nonpolar solvents like hexane (B92381) and toluene, with a small amount of glacial acetic acid to ensure the fatty acids remain in their protonated form (e.g., hexane:toluene:glacial acetic acid in a 3:7:1 ratio). nih.gov After development, the separated bands are visualized, often under UV light, and quantified using a densitometer, which measures the absorbance of the spots. nih.gov The method is valued for its simplicity, speed, and ability to analyze multiple samples simultaneously. youtube.comnih.gov A validated HPTLC method for gamma-linolenic acid showed a well-resolved spot with a specific retention factor (Rf) value, demonstrating its reliability for quantification in oil samples. nih.gov
Spectroscopic Methods
Spectroscopic methods are indispensable for the structural elucidation of fatty acids. While chromatography separates components of a mixture, spectroscopy provides detailed information about the chemical structure of the isolated molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides comprehensive structural information about this compound without the need for chemical standards for quantification. capes.gov.brnih.gov Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are used.
¹H-NMR provides a detailed map of the hydrogen atoms in the molecule. chemicalbook.comspectrabase.com The spectrum of this compound has several characteristic signals. magritek.com A key feature is the signal from the terminal methyl group (ω-CH₃), which is shifted downfield compared to the corresponding signals in oleic and linoleic acids, allowing for the direct quantification of this compound in a mixture. capes.gov.br Other distinct signals include:
Olefinic protons (-CH=CH-): These appear as a complex multiplet in the region of 5.3-5.4 ppm. magritek.com
Bis-allylic protons (=CH-CH₂-CH=): These protons, located between two double bonds, are highly characteristic and produce a signal around 2.8 ppm. nih.gov
Allylic protons (-CH₂-CH=): These protons adjacent to a double bond resonate around 2.0-2.1 ppm. magritek.com
Terminal methyl protons (-CH₂-CH₃): This signal appears at approximately 0.97-0.98 ppm. capes.gov.br
¹³C-NMR provides information about the carbon skeleton of the molecule. chemicalbook.comnih.gov The spectrum shows distinct signals for each carbon atom in the this compound structure, including the carboxyl carbon (~180 ppm), the olefinic carbons (in the ~127-132 ppm range), and the aliphatic carbons at various chemical shifts. magritek.comchemicalbook.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups, aiding in the complete structural assignment. chemsociety.org.ng
Together, ¹H-NMR and ¹³C-NMR, often complemented by 2D-NMR techniques like COSY and HSQC, allow for the unambiguous identification and structural confirmation of this compound. magritek.comchemsociety.org.ng
Table 3: Characteristic NMR Chemical Shifts (ppm) for α-Linolenic Acid in CDCl₃
| Nucleus | Functional Group | Approximate Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H (Proton) | Olefinic (-CH=CH-) | 5.3 - 5.4 | magritek.com |
| Bis-allylic (=CH-CH₂-CH=) | ~2.8 | nih.gov | |
| Allylic (-CH₂-CH=) | ~2.0 - 2.1 | magritek.com | |
| Terminal Methyl (-CH₃) | ~0.98 | capes.gov.br | |
| ¹³C (Carbon-13) | Carboxyl (-COOH) | ~180 | chemicalbook.com |
| Olefinic (-C=C-) | 127 - 132 | chemicalbook.com | |
| Terminal Methyl (-CH₃) | ~14.3 | magritek.com |
Isotope Tracing Techniques
Isotope tracing is a powerful methodology used to track the metabolic fate of this compound (LA) within a biological system. This technique involves labeling LA with stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), and then monitoring the appearance of these isotopes in various downstream metabolites and tissues. nih.gov This allows researchers to quantitatively assess the absorption, distribution, and conversion of LA into its longer-chain polyunsaturated fatty acid (PUFA) derivatives.
The core principle behind this technique is that the isotopic label allows the tracer molecule to be distinguished from the endogenous, unlabeled pool of the same compound. nih.gov By introducing a known amount of labeled LA, either orally or via infusion, scientists can trace its journey through the body. nih.govresearchgate.net Common administration methods in human and animal studies include a single oral dose or a primed constant infusion, where an initial large dose is followed by a continuous, slower administration to quickly reach and maintain a steady state of the tracer in the bloodstream. nih.gov
Key applications of isotope tracing in this compound research include:
Determining conversion rates: Researchers can measure the efficiency with which α-linolenic acid (ALA) is converted to eicosapentaenoic acid (EPA), docosapentaenoic acid (DPA), and docosahexaenoic acid (DHA). nih.govexlibrisgroup.com
Investigating metabolic competition: By simultaneously administering labeled n-3 and n-6 fatty acids, studies can elucidate how these two families of PUFAs compete for the same desaturase and elongase enzymes. fao.orgnih.gov
Measuring fatty acid oxidation: Labeled carbon atoms from LA can be tracked as they are metabolized and eventually released as labeled carbon dioxide (CO₂) in the breath, providing a measure of how much LA is used for energy. nih.govnih.gov
Assessing tissue incorporation: The amount of labeled LA and its metabolites incorporated into different tissues and blood lipid fractions (e.g., plasma, red blood cells, adipose tissue) can be quantified. researchgate.netoup.com
For instance, studies using universally ¹³C-labeled ALA ([U-¹³C]ALA) have been conducted in women to determine the conversion rates to EPA, DPA, and DHA by measuring the labeled fatty acids in plasma over several days. exlibrisgroup.com Similarly, deuterium-labeled (d₅) linoleic acid and this compound have been used in rats to compare the conversion efficiency of C18 precursors versus C20 precursors to their respective long-chain fatty acid end products. fao.org In one human study, the oral administration of U-¹³C-labeled linoleic acid to a lactating woman allowed researchers to estimate that only a small fraction of the dietary linoleic acid was directly converted and transferred to milk as arachidonic acid (AA). nih.gov Another study in young adult males used deuterated ALA and linoleic acid to show that increasing the dietary intake of linoleic acid significantly reduced the conversion of ALA to its longer-chain n-3 metabolites. nih.gov
Cell Culture Models (in vitro studies)
Cell culture, or in vitro, models are indispensable tools for investigating the cellular and molecular mechanisms of this compound's effects in a controlled environment. These models allow researchers to study specific cell types in isolation, free from the systemic influences present in a whole organism. Various cell lines are used depending on the research question, including those derived from tumors and normal tissues. nih.govnih.govmerckmillipore.com
In these studies, cells are typically grown in a nutrient-rich culture medium. mdpi.com this compound is often added to this medium, though its poor water solubility can present a challenge. merckmillipore.com To overcome this, it is frequently complexed with albumin or delivered as an ester. merckmillipore.com The advent of serum-free and protein-free media has spurred the development of new formulations to ensure stable delivery of LA to cultured cells. merckmillipore.com
In vitro studies have provided significant insights into several areas of this compound research:
Anticancer Effects: The cytotoxic effects of gamma-linolenic acid (GLA) have been studied in human neuroblastoma cell lines (NCG and GOTO). nih.gov These studies revealed that GLA inhibits cell growth and is associated with significant modifications in the fatty acid composition of cell membranes. nih.gov Specifically, an increase in polyunsaturated fatty acids and a decrease in monounsaturated fatty acids were observed. nih.gov In hepatocellular carcinoma (HCC) cells, α-linolenic acid (ALA) has been shown to inhibit cell proliferation, migration, and invasion. nih.govnih.gov Mechanistic studies in these cells suggest that ALA exerts its effects by modulating signaling pathways, such as the FXR/Wnt/β-catenin pathway. nih.govnih.gov
Inflammation and Cell signaling: The anti-inflammatory properties of conjugated linoleic acids (CLAs) have been demonstrated in cultured endothelial cells (EA.hy926). mdpi.com These studies show that CLAs can be incorporated into endothelial cells and can decrease the secretion of inflammatory mediators like MCP-1, IL-6, and IL-8. mdpi.com
Below is a table summarizing findings from selected cell culture studies on this compound.
Table 1: Research Findings from Cell Culture Models
| Cell Line | This compound Type | Key Findings | Reference |
|---|---|---|---|
| Human Neuroblastoma (NCG, GOTO) | Gamma-Linolenic Acid (GLA) | Inhibited cell growth; modified membrane fatty acid composition (increased PUFAs, decreased monoenes). | nih.gov |
| Hepatocellular Carcinoma (HCC) | Alpha-Linolenic Acid (ALA) | Inhibited proliferation, migration, and invasion; modulated the FXR/Wnt/β-catenin signaling pathway. | nih.govnih.gov |
| Murine Hybridoma (CC9C10) | Linoleic Acid (LA) | Improved cell robustness and survival under high-shear conditions in agitated cultures. | nih.gov |
| Human Reconstructed Adipose Tissue | Linoleic Acid (LA) | Supplementation influenced the phospholipid and lipid profiles of the tissue. | nih.govplos.org |
| Endothelial Cells (EA.hy926) | Conjugated Linoleic Acid (CLA) | Demonstrated anti-inflammatory effects by reducing the secretion of inflammatory mediators. | mdpi.com |
Animal Models (in vivo studies)
Animal models are crucial for studying the systemic effects of this compound in a living organism, providing insights that cannot be obtained from in vitro studies alone. nih.govcambridge.org These in vivo experiments allow researchers to investigate the complex interactions between diet, metabolism, and disease in a physiological context. A variety of animal models are employed, with rodents (rats and mice), pigs, and zebrafish being common choices. nih.govyoutube.comnih.gov
The choice of animal model often depends on the specific research question. Rodent models are widely used due to their short generation time, ease of handling, and well-characterized genetics. youtube.comresearchgate.net Pig models are increasingly utilized in nutrition research because their digestive and metabolic systems are more similar to humans than those of rodents. nih.govnih.gov
Key research areas utilizing animal models include:
Metabolic Conversion and Competition: Animal studies have been instrumental in understanding the conversion of ALA to longer-chain n-3 PUFAs and the competition with the n-6 fatty acid pathway. For example, studies in growing pigs have investigated how different dietary intakes of linoleic acid (LA) and ALA affect the fatty acid composition and gene expression of desaturase and elongase enzymes in the liver and brain. nih.gov Growing pigs fed diets with varying LA and ALA levels showed that ALA intake strongly influences the conversion of both n-3 and n-6 PUFAs in the liver. nih.gov
Cardiometabolic Health: The effects of ALA on cardiometabolic risk factors have been explored in various models. In a mouse model of type 2 diabetes, dietary ALA supplementation was found to improve cardiac ischemic preconditioning without altering systemic metabolic issues like hyperglycemia. nih.gov Studies in rats have been used to re-evaluate the dietary requirement for linoleic acid, suggesting that historical estimates may be too high, especially when adequate ALA is present in the diet. cambridge.org
Inflammation: Mouse models of colonic inflammation have been used to study the anti-inflammatory potential of ALA. nih.gov One such study found that a low daily dose of ALA could significantly alleviate chemically induced colitis in mice by modulating the Th1/Th2/Th17 immune pathways. nih.gov
Maternal and Developmental Health: The impact of maternal dietary LA on offspring has been investigated using rodent models. youtube.com Research has shown that a high maternal LA diet in rats can lead to increased concentrations of pro-inflammatory prostaglandins (B1171923) and affect fetal development. youtube.com
Table 2: Research Findings from Animal Models
| Animal Model | This compound Focus | Key Findings | Reference |
|---|---|---|---|
| Growing Pigs | ALA and LA Conversion | ALA intake strongly affects the conversion of both n-3 and n-6 PUFAs in the liver; elongase 2 may be a rate-limiting enzyme in DHA formation. | nih.gov |
| Type 2 Diabetic Mice | ALA and Cardioprotection | Dietary ALA improved cardiac ischemic preconditioning but did not alter systemic hyperglycemia or insulin (B600854) resistance. | nih.gov |
| Rats | LA Dietary Requirement | Demonstrated that the dietary requirement for LA is lower than historical estimates when ALA is adequately supplied. | cambridge.org |
| Mice with Colitis | ALA and Inflammation | A low dose of ALA remitted TNBS-induced colitis, while a high dose could exacerbate symptoms. | nih.gov |
| Rats (Maternal Diet) | High Maternal LA Diet | Resulted in increased pro-inflammatory prostaglandins and decreased male fetal survival in offspring. | youtube.com |
Human Intervention Studies and Observational Cohort Studies
Human studies, encompassing both intervention trials and observational cohorts, are essential for translating findings from basic research into clinically and nutritionally relevant knowledge for human health. researchgate.netmdpi.comfrontiersin.org Intervention studies, such as randomized controlled trials (RCTs), involve actively changing the dietary intake of this compound in a group of participants and comparing the outcomes to a control group. researchgate.net Observational cohort studies, on the other hand, monitor large groups of people over time, recording their dietary habits and health outcomes without direct intervention. frontiersin.org
Dietary Intake Assessment Methodologies
Accurately assessing the dietary intake of this compound is fundamental to both types of human studies. Several methodologies are employed, each with its own strengths and limitations:
Food Frequency Questionnaires (FFQs): These are the most common tools in large-scale observational studies. diabetesjournals.org FFQs ask participants to report the frequency of consumption of a list of food items over a specific period (e.g., the past year). diabetesjournals.org The intake of this compound is then estimated by multiplying the reported frequency by the known LA content of each food item.
24-Hour Dietary Recalls: This method involves a trained interviewer asking the participant to recall everything they ate and drank in the previous 24 hours. This provides a detailed snapshot of recent intake but may not reflect long-term dietary habits.
Food Records or Diaries: Participants record all foods and beverages consumed over a specific number of days (typically 3 to 7). This method can provide a more accurate picture of an individual's usual intake than a single 24-hour recall.
A meta-analysis of prospective cohort studies investigating the link between ALA intake and mortality relies on these assessment tools to quantify participants' exposure to ALA from their diet. frontiersin.org
Fatty Acid Profiling in Tissues and Circulation as Biomarkers
While dietary assessment methods are invaluable, they are subject to recall bias and measurement error. To obtain a more objective measure of this compound status, researchers often analyze the fatty acid composition of various tissues and blood components. oup.comnih.gov These measurements serve as biomarkers of exposure and metabolism.
Commonly used biomarkers include the fatty acid profiles of:
Plasma: Reflects relatively short-term dietary intake and transport of lipids. oup.comdiabetesjournals.org Plasma LA has been investigated as a biomarker, with correlations to dietary intake assessed by FFQs being moderate (around 0.2–0.3). diabetesjournals.org
Red Blood Cells (Erythrocytes): The fatty acid composition of erythrocyte membranes reflects a longer-term dietary intake (over several weeks to months) compared to plasma. nih.gov Studies comparing plasma and erythrocyte fatty acids have found that erythrocyte concentrations of certain PUFAs, like DHA, and trans fatty acids correlate more strongly with long-term intake than plasma levels. nih.gov For ALA, the correlation with dietary intake is often moderate in both plasma and erythrocytes. nih.gov
Adipose Tissue (Fat): Adipose tissue biopsies provide a stable, long-term reflection of dietary fatty acid intake over the preceding years. oup.com Correlations between dietary ALA intake and its concentration in adipose tissue are generally stronger than for plasma. oup.com
A study comparing fasting whole blood, adipose tissue, and plasma as biomarkers found high correlations between whole-blood ALA and both adipose tissue (r = 0.59) and plasma (r = 0.96), suggesting whole blood may be a convenient and reliable biomarker. oup.com However, another analysis noted that the correlation between ALA consumption and its concentration in circulating blood is generally low (average correlation of 0.24), and that blood biomarker levels may reflect short-term rather than long-term exposure. frontiersin.org This variability highlights the complexity of using biomarkers and the importance of considering the specific tissue and the fatty acid .
Emerging Research Areas and Future Directions in Linolenic Acid Research
Epigenetic Modulation by Linolenic Acid
Emerging research indicates that alpha-linolenic acid (ALA) can exert its influence at the epigenetic level, modifying gene expression without altering the DNA sequence itself. This regulatory capacity is a significant frontier in understanding ALA's role in cellular processes and disease management, particularly in cancer. nih.govnih.gov
Studies have demonstrated that ALA can modulate the epigenetic landscape through two primary mechanisms: DNA methylation and histone modification. nih.govnih.govtandfonline.com Research on cervical cancer cell lines has shown that ALA can decrease global DNA methylation levels. nih.govtandfonline.com It achieves this by reducing the expression and activity of enzymes that add methyl groups to DNA, known as DNA methyltransferases (DNMTs), specifically DNMT1 and DNMT3b, while increasing the expression of enzymes that remove them (e.g., TET2). nih.gov Concurrently, ALA has been found to inhibit histone deacetylases (HDACs), enzymes that play a critical role in gene silencing. nih.govnih.gov By inhibiting these enzymes, ALA can help restore the expression of silenced tumor suppressor genes. nih.govtandfonline.com
The practical implications of this are significant. In cancer cells, ALA treatment has been shown to reduce the methylation of promoter regions for key tumor suppressor genes such as CDH1, RARβ, and DAPK1. nih.govnih.gov This demethylation leads to the re-expression of these genes, which can inhibit cancer cell growth. Conversely, ALA can downregulate the expression of oncogenes like hTERT. nih.govnih.gov
Furthermore, studies have shown that dietary ALA intake can epigenetically influence genes involved in its own metabolism. Perinatal intake of ALA was found to increase the DNA methylation of the Fads2 gene promoter in the livers of both mouse mothers and their offspring. nih.govresearchgate.netwjgnet.com The Fads2 gene is crucial for the conversion of ALA into longer-chain omega-3 fatty acids. This suggests a complex feedback loop where dietary ALA can regulate the genetic machinery responsible for its own processing.
Table 1: Documented Epigenetic Effects of Alpha-Linolenic Acid
| Epigenetic Mechanism | Target | Observed Effect of ALA | Functional Outcome | Source |
|---|---|---|---|---|
| DNA Methylation | Global DNA | Decreased methylation in cervical cancer cells. nih.govtandfonline.com | Potential reactivation of tumor suppressor genes. | nih.govtandfonline.com |
| DNA Methylation | DNMT1, DNMT3b (Enzymes) | Decreased mRNA expression and activity. nih.gov | Reduced overall DNA methylation activity. | nih.gov |
| DNA Methylation | Promoters of TSGs (e.g., CDH1, RARβ, DAPK1) | Reduced methylation. nih.govnih.gov | Upregulation/re-expression of tumor suppressor genes. | nih.govnih.gov |
| DNA Methylation | Fads2 Gene Promoter | Increased methylation in mouse liver. nih.govresearchgate.net | Alteration of fatty acid metabolism pathways. | nih.govresearchgate.net |
| Histone Modification | HDACs (Enzymes) | Decreased mRNA expression and activity. nih.govnih.gov | Increased histone acetylation, leading to a more open chromatin structure and gene expression. | nih.govnih.gov |
| Histone Modification | HATs (Enzymes) | Increased expression. nih.gov | Enhanced histone acetylation and gene activation. | nih.gov |
Interaction with Microbiome and Gut Health
The interplay between dietary components and the gut microbiome is a rapidly advancing field, and this compound is at the heart of this research. Studies show that ALA can significantly influence the composition and function of the gut microbiota, which in turn impacts intestinal health and systemic inflammation. nih.govasm.orgmdpi.com
An ALA-rich diet has been found to alter the microbial landscape of the gut. nih.govnih.gov In animal models, ALA intake was associated with an enrichment of genera like Prevotella and Parabacteroides, while decreasing the abundance of taxa within the Firmicutes phylum, such as Lactobacillus and Clostridium cluster XIVa. nih.govnih.gov Other studies have shown that ALA can promote the growth of beneficial bacteria like Bifidobacterium and inhibit potentially harmful bacteria such as Enterococcus. scielo.br This modulation of the gut microbiota is a potential mechanism through which ALA exerts its anti-inflammatory and health-promoting effects. nih.govnih.gov
Beyond altering bacterial populations, ALA plays a crucial role in maintaining the integrity of the intestinal barrier. A strong gut barrier is essential for preventing harmful substances like lipopolysaccharide (LPS) from entering the bloodstream and causing inflammation. asm.orgnih.gov Research demonstrates that ALA can enhance intestinal barrier function by increasing the expression of tight junction proteins, such as ZO-1, ZO-2, and occludin, which seal the space between epithelial cells. nih.govnih.gov
Furthermore, the gut microbiota can metabolize ALA into other bioactive molecules. nih.gov For instance, certain gut bacteria can convert ALA into conjugated this compound (CLNA) isomers, which have demonstrated anti-inflammatory and anti-carcinogenic properties in their own right. nih.govnih.gov Specific bacteria have been linked to the beneficial effects of ALA; for example, Turicibacter has been associated with improvements in metabolic endotoxemia (lower LPS levels), while Blautia appears to play a role in enhancing gut barrier integrity and reducing inflammation. asm.org
Table 2: Influence of Alpha-Linolenic Acid on Gut Microbiota Composition
| Bacterial Genus/Group | Change in Abundance with ALA | Potential Implication | Source |
|---|---|---|---|
| Prevotella | Increase | Associated with ALA-rich diet. nih.gov | nih.gov |
| Parabacteroides | Increase | Associated with ALA-rich diet. nih.gov | nih.gov |
| Lactobacillus | Decrease/Increase | Decreased in some mouse models nih.gov, but increased in others. scielo.br This may depend on the specific context and model. | nih.govscielo.br |
| Bifidobacterium | Increase | Promotes the growth of beneficial probiotic bacteria. mdpi.comscielo.br | mdpi.comscielo.br |
| Clostridium cluster XIVa | Decrease | May contribute to shifting the microbiota to a "lean phenotype". nih.govscielo.br | nih.govscielo.br |
| Enterococcus | Decrease | Inhibition of potentially harmful bacteria. scielo.br | scielo.br |
| Turicibacter | Increase | Correlated with reduced metabolic endotoxemia. asm.org | asm.org |
| Blautia | Increase | Correlated with improved gut barrier integrity and anti-inflammatory effects. asm.org | asm.org |
Personalized Nutrition based on Genetic Variations
The concept of "one-size-fits-all" dietary advice is being challenged by the field of nutrigenetics, which studies the relationship between genes, nutrition, and health. For this compound, research has clearly established that an individual's genetic makeup can significantly influence how their body processes and responds to this fatty acid. cambridge.orgnih.gov
Central to this interaction is the fatty acid desaturase (FADS) gene cluster, which includes FADS1 and FADS2. mdpi.comnih.gov These genes encode the delta-5 and delta-6 desaturase enzymes, respectively, which are the rate-limiting steps in the metabolic pathway that converts plant-derived ALA into the longer-chain, more biologically active omega-3 fatty acids, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). nih.govcambridge.org
Numerous studies have identified common single nucleotide polymorphisms (SNPs) within the FADS gene cluster that affect the efficiency of these enzymes. nih.govnih.gov Individuals who carry the "minor" alleles for certain FADS SNPs have been shown to have lower desaturase activity. cambridge.orgnih.gov This results in higher tissue concentrations of the precursor, ALA, and lower concentrations of the products, EPA and DHA, compared to individuals with the major alleles. cambridge.orgnih.gov
This genetic variability has profound implications for personalized nutrition. An individual with less efficient FADS enzymes may not derive the same benefits from ALA consumption as someone with more efficient enzymes, as their ability to produce EPA and DHA is limited. youtube.com Conversely, studies suggest that individuals who are minor allele homozygotes (possessing two copies of the less efficient allele) may particularly benefit from higher intakes of ALA to help increase their plasma EPA levels. nih.gov Furthermore, the interplay between FADS genetic variants and dietary intake of polyunsaturated fats can modulate various health markers, including HDL-cholesterol levels, waist circumference, and Body Mass Index (BMI). nih.gov
Table 3: Key FADS Polymorphisms and Their Impact on this compound Metabolism
| Gene SNP | Effect of Minor Allele | Impact on Fatty Acid Profile | Implication for Personalized Nutrition | Source |
|---|---|---|---|---|
| FADS1 rs174537 | Associated with lower desaturase activity. | Higher levels of ALA and linoleic acid (LA); lower levels of EPA and arachidonic acid (AA). nih.gov | Carriers may have a greater need for pre-formed EPA/DHA or require higher ALA intake. | nih.gov |
| FADS1 rs174547 | Modulates the association between dietary LA and HDL-cholesterol/BMI. nih.gov | Higher levels of precursors (ALA, LA), lower levels of long-chain products. nih.gov | Carriers might benefit from lower dietary linoleic acid intakes to manage HDL and BMI. nih.gov | nih.govnih.gov |
| FADS2 rs174561 | Associated with lower desaturase activity. | Higher proportion of dihomo-gamma-linolenic acid; lower proportion of arachidonic acid. cambridge.org | Suggests a reduced n-6 fatty acid conversion efficiency. | cambridge.org |
| FADS2 Deletion Allele | Attenuates the beneficial effect of high ALA consumption on metabolic syndrome prevalence. nih.gov | Lower product-to-precursor ratios (e.g., EPA/ALA). nih.gov | Individuals with this variant may not respond as robustly to high ALA diets for managing metabolic syndrome. | nih.gov |
Development of this compound-Derived Therapeutics
The inherent biological activity of this compound and its metabolic derivatives has spurred research into their potential as therapeutic agents. researchgate.netresearchgate.net This field moves beyond dietary intake, focusing on the isolation, synthesis, and delivery of specific ALA-related compounds for targeted pharmacological effects. drugbank.com
The therapeutic potential of ALA stems largely from its role as a precursor to other bioactive molecules. drugbank.com Within the body, ALA is converted into a series of eicosanoids, including series-3 prostaglandins (B1171923) and series-5 leukotrienes, which generally possess anti-inflammatory properties. drugbank.com This contrasts with the often pro-inflammatory eicosanoids derived from the omega-6 fatty acid, linoleic acid. This metabolic dichotomy is a key target for therapeutic development.
Research is underway to create novel therapeutics based on these natural pathways. This includes:
Metabolite-based Compositions: Formulations containing specific metabolites of ALA, such as EPA and DHA, or other intermediates, are being investigated for the treatment of inflammatory and atopic disorders like eczema, asthma, and colitis. google.com
Synthetic Derivatives: Scientists are exploring chemically modified versions of ALA and its derivatives to enhance their stability, bioavailability, and therapeutic efficacy. Oxidized derivatives of this compound, for example, are being studied for their complex roles in regulating inflammation, which could be harnessed to treat conditions like metabolic syndrome. nih.gov
Advanced Drug Delivery: The development of sophisticated drug delivery systems is another critical avenue. For instance, using fatty acid methyl esters in lipid-based drug delivery systems could improve the absorption and bioavailability of other poorly soluble drugs. researchgate.net
The goal of this research is to develop novel pharmacological approaches that can precisely modulate inflammatory and metabolic pathways. By synthesizing or introducing specific this compound derivatives, it may be possible to drive cellular processes in a beneficial direction, offering a new class of therapeutics for a range of diseases. nih.gov
Standardization of Research Methodologies and Data Harmonization
As research into this compound becomes more complex and nuanced, the need for standardization across studies has become paramount. The variability in research findings often stems from differences in study design, methodologies, and the populations being studied. To build a robust evidence base and translate research into reliable clinical and dietary recommendations, the scientific community must move towards greater data harmonization.
Several key areas require standardization:
Dietary Interventions: The effects of ALA are often dependent on the dose and the duration of the intervention. nih.gov Studies use a wide range of ALA dosages, making direct comparisons difficult. Standardizing intervention protocols, including the chemical form of ALA used and the composition of the background diet, is essential.
Biomarker Measurement: The assessment of fatty acid status is conducted using various tissues, including plasma, red blood cells (erythrocytes), and adipose tissue. mdpi.comnih.gov Each of these biomarkers reflects fatty acid intake over different timeframes, and their profiles can differ. Harmonizing the collection and analysis of these biomarkers would improve the ability to compare and pool data from different studies.
Genetic and Microbiome Analysis: In the era of personalized nutrition, the analysis of FADS gene polymorphisms and gut microbiome composition is crucial. nih.govnih.gov Standardizing the SNPs that are analyzed, the methodologies for 16S rRNA sequencing and metagenomic analysis, and the bioinformatics pipelines used to process the data will ensure that results are comparable and can be validated across different research groups.
Defining Endpoints: The pleiotropic effects of ALA and its derivatives mean they can influence a wide array of clinical and metabolic endpoints. nih.gov Establishing a core set of standardized outcome measures for studies focusing on specific health areas (e.g., cardiovascular health, inflammation, metabolic syndrome) would facilitate more effective meta-analyses.
Addressing these challenges through collaborative efforts to standardize methodologies will be critical for resolving inconsistencies in the literature, strengthening the evidence base for ALA's health effects, and ultimately providing clear, scientifically-backed guidance for public health and personalized nutrition.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying linolenic acid in complex biological matrices, and how do their precision and applicability differ?
- Methodological Answer : Gas chromatography (GC) and ¹H nuclear magnetic resonance (NMR) spectroscopy are widely used. GC offers high sensitivity for fatty acid profiling but requires derivatization, which may alter labile compounds. ¹H NMR, while less sensitive, enables direct quantification in intact lipid matrices without chemical modification. For example, ¹H NMR achieved 0.8–1.6% precision in this compound quantification in olive oil . GC is preferred for trace analysis, whereas NMR suits complex matrices like plant oils or microbial biomass .
Q. How should experimental designs be structured to assess α-linolenic acid (ALA) stability under thermal processing?
- Methodological Answer : Controlled extrusion experiments with pre- and post-processing ALA measurements are critical. Use the retention formula:
Statistical models (e.g., SAS general linear model) should account for variables like temperature, pressure, and antioxidant presence. Replicate trials (e.g., four replicates per treatment) ensure reproducibility .
Q. What safety protocols are essential when handling α-linolenic acid in laboratory settings?
- Methodological Answer : Avoid inhalation, skin contact, and aerosol formation. Use fume hoods and PPE (gloves, lab coats, self-contained breathing apparatus during fire risks). Incompatible materials include strong acids/oxidizers; hazardous decomposition products (e.g., toxic fumes) may form under combustion. Emergency measures include water rinsing for exposure and carbon dioxide extinguishers for fires .
Advanced Research Questions
Q. What methodological challenges arise in differentiating α-linolenic acid (ω-3) from γ-linolenic acid (ω-6) isomers, and how can they be resolved?
- Methodological Answer : Isomeric differentiation requires advanced techniques like reverse-phase liquid chromatography (LC) coupled with mass spectrometry (MS) or dual-column GC. Misidentification often occurs in broad-spectrum fatty acid assays; for instance, untargeted analyses may fail to distinguish ω-3 ALA (C18:3 n-3) from ω-6 γ-linolenic acid (C18:3 n-6). Isotope-labeled standards and selective ion monitoring (SIM) in LC-MS improve specificity .
Q. How can conflicting data on ALA oxidative stability across studies be systematically analyzed?
- Methodological Answer : Contradictions often stem from variable experimental conditions (e.g., oxygen levels, catalyst presence). Meta-analyses should standardize metrics like peroxide value (PV) and thiobarbituric acid-reactive substances (TBARS). For example, polyphenol-rich matrices (e.g., pistachio by-products) may artificially enhance ALA retention in some studies, necessitating controlled comparisons of antioxidant interventions .
Q. What biotechnological strategies optimize α-linolenic acid production in microalgal systems?
- Methodological Answer : Stressors like streptomycin sulfate (STRS) in Chlorella pyrenoidosa cultures reduce chlorophyll-a but elevate ALA content (e.g., 108% increase at 180 μg/mL STRS). Use correlation analyses to balance biomass yield and ALA accumulation; monitor via GC or LC-MS. Optimize light intensity and nutrient starvation phases to trigger lipid biosynthesis .
Q. How can reproducibility issues in ALA-related research be mitigated through reporting standards?
- Methodological Answer : Adhere to NIH guidelines for detailed experimental documentation, including raw data on growth conditions, extraction protocols, and statistical models. Supplementary materials should provide stepwise methodologies, as seen in linseed extrusion studies . Cross-laboratory validation using reference materials (e.g., NIST-certified lipids) ensures consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
